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Introduction
Ceramides are a class of sphingolipids that play a crucial role in various cellular processes,

including apoptosis, cell signaling, and membrane structure.[1][2][3][4][5] Ceramide NG (N-

stearoyl-D-erythro-sphingosine) is a specific type of ceramide characterized by a non-

hydroxylated fatty acid attached to the sphingosine backbone. Accurate quantification of

Ceramide NG in different tissues is vital for understanding its physiological and pathological

roles, particularly in neurodegenerative diseases, metabolic disorders, and cancer.[6][7] This

application note provides a detailed protocol for the sensitive and specific quantification of

Ceramide NG in tissue samples using High-Performance Liquid Chromatography-Tandem

Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols
This protocol outlines the necessary steps for tissue sample preparation, lipid extraction, and

subsequent analysis by HPLC-MS/MS.

Materials and Reagents
Solvents: Chloroform, Methanol, Acetonitrile, Isopropanol, Water (all HPLC or LC-MS grade)

Acids: Formic acid
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Salts: Sodium chloride (NaCl)

Internal Standard (IS): C17 Ceramide or another non-endogenous odd-chain ceramide.

Ceramide NG Standard: For calibration curve generation.

Equipment: Homogenizer, refrigerated centrifuge, vortex mixer, nitrogen evaporator, HPLC

system coupled to a triple quadrupole mass spectrometer.

Tissue Homogenization
Accurately weigh 20-50 mg of frozen tissue.

Add the tissue to a homogenization tube containing ceramic beads.

Add 1 mL of ice-cold phosphate-buffered saline (PBS).

Homogenize the tissue using a bead-beater homogenizer until a uniform suspension is

achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.

[8][9]

Lipid Extraction (Bligh-Dyer Method)
The Bligh and Dyer method is a widely used technique for extracting lipids from biological

samples.[10][11][12][13][14]

To the tissue homogenate (1 mL), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

This creates a single-phase system that ensures thorough extraction.[12]

Vortex the mixture vigorously for 15 minutes at 4°C.

Add 1.25 mL of chloroform and vortex for 1 minute.

Add 1.25 mL of 1 M NaCl solution and vortex for another minute.

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.[9]

Three layers will be visible: an upper aqueous layer (methanol/water), a middle layer of

precipitated protein, and a lower organic layer (chloroform) containing the lipids.
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Carefully collect the lower organic phase using a glass Pasteur pipette, bypassing the

protein layer.[9][12]

Dry the collected organic phase under a gentle stream of nitrogen.

Reconstitute the dried lipid extract in 100 µL of the initial HPLC mobile phase (e.g., 50:50

acetonitrile:isopropanol).[9]

HPLC-MS/MS Analysis
Chromatographic Conditions:

Parameter Value

HPLC System Agilent 1200 Series or equivalent

Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

1.8 µm)

Mobile Phase A Water with 0.2% formic acid

Mobile Phase B
Acetonitrile/Isopropanol (60:40, v/v) with 0.2%

formic acid[15]

Flow Rate 0.3 mL/min

Injection Volume 10 µL

Column Temperature 40°C

Gradient Elution

Start at 50% B, linear gradient to 100% B over

10 min, hold at 100% B for 5 min, return to 50%

B for 5 min for re-equilibration.[15]

Mass Spectrometry Conditions:
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Parameter Value

Mass Spectrometer
Triple Quadrupole (e.g., Sciex QTRAP 6500 or

equivalent)

Ionization Mode Electrospray Ionization (ESI), Positive

Ion Source Temperature 500°C

Ion Spray Voltage 5500 V

Curtain Gas 30 psi

Collision Gas Nitrogen

Detection Mode Multiple Reaction Monitoring (MRM)

Quantification and Data Presentation
Quantification is achieved by creating a calibration curve using a known concentration range of

the Ceramide NG standard, spiked with a constant concentration of the internal standard. The

ratio of the peak area of Ceramide NG to the peak area of the internal standard is plotted

against the concentration of the standard.

MRM Transitions for Ceramide NG:

The selection of precursor and product ions is critical for the specificity of the assay. For

ceramides, the product ion at m/z 264.3 is characteristic of the sphingosine backbone.[15]

Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Ceramide NG

(d18:1/18:0)
566.5 264.3 26

Internal Standard

(C17 Ceramide)
552.5 264.3 26

Note: The precursor ion mass will vary depending on the specific acyl chain length of the

Ceramide NG being quantified. The values above are for Ceramide NG with an 18:0 fatty acid.
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Quantitative Data Summary:

The following table structure should be used to summarize the quantitative results from

different tissue samples.

Tissue Type Sample ID
Ceramide NG
Concentration
(ng/mg tissue)

Standard
Deviation

% RSD

Brain B1 15.2 1.3 8.6

Brain B2 16.8 1.5 8.9

Brain B3 14.9 1.1 7.4

Liver L1 25.4 2.1 8.3

Liver L2 28.1 2.5 8.9

Liver L3 26.5 2.2 8.3

Visualizations
Experimental Workflow
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Sample Preparation
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Caption: Experimental workflow for Ceramide NG quantification.
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Caption: Simplified Ceramide signaling pathway.

Conclusion
This application note provides a robust and reliable HPLC-MS/MS method for the quantification

of Ceramide NG in tissue samples. The protocol is sensitive, specific, and can be adapted for

high-throughput analysis. Accurate measurement of Ceramide NG is essential for advancing

our understanding of its role in health and disease, and for the development of novel

therapeutic strategies targeting ceramide metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Quantification of Ceramide NG in
Tissues by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014457#hplc-ms-ms-protocol-for-ceramide-ng-
quantification-in-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b014457#hplc-ms-ms-protocol-for-ceramide-ng-quantification-in-tissues
https://www.benchchem.com/product/b014457#hplc-ms-ms-protocol-for-ceramide-ng-quantification-in-tissues
https://www.benchchem.com/product/b014457#hplc-ms-ms-protocol-for-ceramide-ng-quantification-in-tissues
https://www.benchchem.com/product/b014457#hplc-ms-ms-protocol-for-ceramide-ng-quantification-in-tissues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b014457?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

